Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate
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Overview
Description
Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate is an organic compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopentyloxy group, and a phenylmethyl carbamate moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate typically involves the reaction of 4-(cyclopentyloxy)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amines.
Scientific Research Applications
Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can influence various biochemical processes through its carbamate moiety .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-{[4-(aminomethyl)phenyl]methyl}carbamate: This compound has a similar structure but with an aminomethyl group instead of a cyclopentyloxy group.
Tert-butyl N-{[4-(hydroxymethyl)phenyl]methyl}carbamate: This compound features a hydroxymethyl group in place of the cyclopentyloxy group.
Uniqueness
Tert-butyl N-{[4-(cyclopentyloxy)phenyl]methyl}carbamate is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets.
Properties
Molecular Formula |
C17H25NO3 |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
tert-butyl N-[(4-cyclopentyloxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-12-13-8-10-15(11-9-13)20-14-6-4-5-7-14/h8-11,14H,4-7,12H2,1-3H3,(H,18,19) |
InChI Key |
IKZMOEKOIYJKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC2CCCC2 |
Origin of Product |
United States |
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